Product packaging for Fmoc-(2-F,3-Cl)-L-Phe(Cat. No.:)

Fmoc-(2-F,3-Cl)-L-Phe

Cat. No.: B8148125
M. Wt: 439.9 g/mol
InChI Key: LVFTVHNOGLZMGL-NRFANRHFSA-N
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Description

Contextualization of Non-Canonical Amino Acids in Peptide and Protein Research

The foundation of life's proteins and peptides is built from a standard set of twenty canonical amino acids. However, researchers in medicinal chemistry and materials science are not limited to this natural toolkit and increasingly utilize non-canonical amino acids (ncAAs) to build "designer" peptides. Current time information in Bangalore, IN. NcAAs are amino acids that are not among the 20 proteinogenic amino acids and are not directly encoded by the standard genetic code. chemsrc.com Their incorporation into peptide chains is a key strategy for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides.

The primary motivation for using ncAAs is to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. Current time information in Bangalore, IN. By modifying the side chains or the peptide backbone, ncAAs can confer enhanced resistance to enzymatic degradation, modulate receptor-binding affinity and selectivity, and improve pharmacokinetic profiles. chemsrc.com Furthermore, the introduction of ncAAs can be used to create novel, well-defined secondary structures, such as helices with greater thermodynamic stability than their natural counterparts. nih.gov The Fmoc protecting group is a cornerstone of the strategy for incorporating these modified residues, enabling their efficient and ordered assembly into a peptide sequence using SPPS. nih.gov

Significance of Halogenated Phenylalanine Derivatives in Chemical Biology

Within the vast library of ncAAs, halogenated amino acids, particularly halogenated phenylalanine derivatives, have garnered significant attention for their ability to fine-tune molecular properties. While the substitution of a hydrogen atom with a halogen like fluorine is often considered isosteric (having a similar size), it can induce profound changes in the chemical and physical properties of a peptide.

Halogenation of the phenylalanine ring serves as a powerful tool to modulate hydrophobicity and aromatic-aromatic interactions, which are critical driving forces in processes like peptide self-assembly and protein folding. For instance, studies on the amyloidogenic peptide fragment NFGAIL have shown that introducing fluorinated phenylalanine derivatives can alter the kinetics of amyloid formation and the morphology of the resulting fibrils. sigmaaldrich.com

Beyond modulating physical properties, halogenated phenylalanine analogs are valuable probes for studying complex biological systems. Photo-cross-linking analogs such as halogenated p-benzoyl-L-phenylalanine are used to covalently capture and identify protein-protein interactions. In the context of drug design and delivery, halogenation patterns on the phenyl ring can influence a derivative's affinity for amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. chemicalbook.com The introduction of specific halogens is also a key strategy in drug development; aromatic fluorine can improve pharmacokinetic properties, while chlorine can render adjacent carbon atoms more electrophilic. researchgate.net

Rationale for Ortho-Fluorine and Meta-Chlorine Substitution on the L-Phenylalanine Scaffold

The specific placement of a fluorine atom at the ortho- (or 2-) position and a chlorine atom at the meta- (or 3-) position on the L-phenylalanine ring is a deliberate design choice intended to impart a unique combination of steric and electronic properties.

The ortho-fluorine substitution is known to produce several important effects. Computationally, fluorination at the ortho- or meta-positions can stabilize T-shaped π-stacking interactions by increasing the partial positive charge on the hydrogen atoms at other ring positions through its electron-withdrawing nature. chembk.com This can be crucial for mediating interactions with biological targets. Furthermore, an ortho-fluorine can enhance a molecule's membrane permeability. researchgate.net In the context of transporter interactions, substitutions at the ortho-position of phenylalanine have been shown to yield high affinity for the LAT1 transporter. chemicalbook.com

The meta-chlorine substitution adds another layer of functionality. Research has shown that introducing halogens at the meta-position of phenylalanine derivatives increases their affinity for the LAT1 transporter, with the effect correlating with the size of the halogen atom (Cl > F). chemicalbook.com The presence of a larger halogen like chlorine, which is more polarizable than fluorine, can also lead to stronger stacking interactions in certain contexts. nih.gov A meta-substitution pattern has been shown to induce the largest stabilization in stacking interactions between two halogenated phenyl rings compared to ortho- or para-substitutions. nih.gov

Therefore, the combined 2-fluoro, 3-chloro substitution pattern on the phenylalanine scaffold in Fmoc-(2-F,3-Cl)-L-Phe is a rational design to create a building block that can introduce strong and specific electronic and steric features into a peptide, potentially enhancing its stability, membrane permeability, and affinity for specific biological targets like amino acid transporters.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

This table provides a comparison of the key physical and chemical properties of this compound with its parent compound and singly halogenated precursors.

PropertyThis compoundFmoc-(2-F)-L-PheFmoc-(3-Cl)-L-PheFmoc-L-Phe
CAS Number 2002450-83-9 chemimpex.com205526-26-7 medchemexpress.com198560-44-0 sigmaaldrich.com35661-40-6
Molecular Formula C₂₄H₁₉ClFNO₄ chemimpex.comC₂₄H₂₀FNO₄ medchemexpress.comC₂₄H₂₀ClNO₄ sigmaaldrich.comC₂₄H₂₁NO₄
Molecular Weight 439.86 g/mol chemimpex.com405.4 g/mol medchemexpress.com421.87 g/mol sigmaaldrich.com387.43 g/mol
Appearance -White powder medchemexpress.comWhite to off-white solid sigmaaldrich.com-
Melting Point -120 - 124 °C medchemexpress.com-180-187 °C chemsrc.com
Optical Rotation -[a]D20 = -45 ± 2° (c=1 in DMF) medchemexpress.com-[α]20/D = -37° (c=1 in DMF)
Boiling Point 642.2 °C (Predicted) chemimpex.com--620.1 °C chemsrc.com
pKa 3.68 (Predicted) chemimpex.com---

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19ClFNO4 B8148125 Fmoc-(2-F,3-Cl)-L-Phe

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFTVHNOGLZMGL-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc 2 F,3 Cl L Phe

Stereoselective Synthesis of the L-Phenylalanine Core Structure

The creation of the L-phenylalanine backbone with the correct stereochemistry at the α-carbon is the foundational step in the synthesis of Fmoc-(2-F,3-Cl)-L-Phe. Two primary strategies are employed to achieve high enantiomeric purity: biocatalytic methods and asymmetric chemical synthesis.

Biocatalytic synthesis often utilizes enzymes such as phenylalanine ammonia (B1221849) lyases (PALs). These enzymes catalyze the stereoselective addition of ammonia to the double bond of a corresponding substituted cinnamic acid, directly yielding the L-amino acid. nih.govfrontiersin.org This method is highly valued for its exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee), and its operation under mild, environmentally benign conditions. frontiersin.org The process is cofactor-independent, which simplifies the reaction setup. frontiersin.org

Asymmetric chemical synthesis provides an alternative route. A prevalent method is the asymmetric hydrogenation of a prochiral N-acyldehydroamino acid precursor. This reaction is typically catalyzed by a chiral transition metal complex, such as those containing rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., DuPhos, DIPAMP). The choice of catalyst is crucial for achieving high stereoselectivity.

Table 1: Comparison of Core Stereoselective Synthesis Methods
MethodKey Reagents/CatalystsAdvantagesDisadvantages
Biocatalytic AminationPhenylalanine Ammonia Lyase (PAL)Excellent enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. nih.govSubstrate scope can be limited by the enzyme's specificity; unfavorable reaction equilibria can limit conversion. frontiersin.org
Asymmetric HydrogenationChiral Metal Catalysts (e.g., Rh-DuPhos), H₂Broad substrate scope, high yields, and high enantioselectivity.Requires expensive and air-sensitive catalysts, high-pressure equipment may be needed.

Regioselective Halogenation Strategies for Fluorine and Chlorine Incorporation

Introducing fluorine and chlorine atoms at the C-2 and C-3 positions, respectively, of the phenyl ring is a significant challenge that demands high regiochemical control. Direct electrophilic halogenation of phenylalanine is often unfeasible for achieving this specific substitution pattern due to the directing effects of the alkyl side chain. Therefore, more controlled, often multi-step, strategies are necessary.

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto an aromatic ring. masterorganicchemistry.com For fluorination, powerful electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used. wikipedia.org For chlorination, reagents such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) are standard. masterorganicchemistry.com

However, the amino acid side chain is an ortho-, para-directing group. This inherent directing effect makes the introduction of halogens into the meta-position (C-3) and simultaneous ortho-substitution highly challenging and prone to producing a mixture of isomers. Consequently, direct electrophilic halogenation of a standard L-phenylalanine precursor is not a viable method for the regiosepecific synthesis of the 2-F, 3-Cl substitution pattern.

To overcome the limitations of direct halogenation, halogenodemetallation reactions offer a powerful and regioselective alternative. These methods involve the initial introduction of a metal or metalloid at the desired position on the aromatic ring, followed by its replacement with a halogen. This approach provides excellent control over the substitution site.

The synthesis would typically start with a pre-functionalized aromatic ring that is later converted into the amino acid, or by using a protected L-phenylalanine derivative that can undergo directed metalation. For instance, a directed ortho-metalation (DoM) strategy can be employed where a directing group on the molecule guides deprotonation (and subsequent metallation) of the adjacent ortho-position. The resulting organometallic species, often an aryllithium, can then be quenched with an electrophilic halogen source.

A plausible, though complex, sequence on a phenylalanine core would involve:

Protection of the amine and carboxyl groups.

Introduction of a directing group to facilitate regioselective metalation at C-2.

Metalation followed by quenching with an electrophilic fluorine source (e.g., NFSI).

A subsequent functionalization at C-3 (e.g., via nitration followed by reduction to an amine, and then a Sandmeyer reaction) to introduce the chlorine atom.

Metal-catalyzed halogen exchange reactions, where one halogen is replaced by another, are also relevant, particularly in turning more readily available aryl bromides or iodides into the desired chlorides or fluorides. rsc.orgfrontiersin.orgnih.gov

Table 2: Overview of Regioselective Halogenation Techniques
Reaction TypeTypical ReagentsPrincipleApplicability for 2-F, 3-Cl Pattern
Directed Ortho-Metalationn-BuLi, s-BuLi; Electrophilic halogen source (NFSI, NCS)A directing group guides lithiation to the ortho position, which is then halogenated.High regioselectivity; feasible for sequential introduction of halogens with appropriate directing groups.
Sandmeyer ReactionNaNO₂, HCl; CuClConversion of an aryl amine to a diazonium salt, which is then displaced by chlorine.Effective for introducing chlorine at a specific position if an amino group can be installed first.
Halogen ExchangeMetal catalysts (Cu, Ni, Pd), Halide sourceCatalytic replacement of one halogen (e.g., Br, I) with another (e.g., Cl, F). rsc.orgfrontiersin.orgUseful for interconversion if a precursor with a different halogen pattern is available.

Nα-Fmoc Protecting Group Installation and Optimization

Once the di-halogenated L-phenylalanine core has been synthesized, the final step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile, making it orthogonal to many acid-labile protecting groups used for side chains, a key feature in modern solid-phase peptide synthesis (SPPS). wikipedia.orgnih.gov

The installation is typically achieved through a Schotten-Baumann reaction. The free amino acid is dissolved in a basic aqueous solution (e.g., 10% sodium carbonate) mixed with an organic solvent like dioxane. chemicalbook.com An Fmoc-donating reagent is then added. The most common reagents for this purpose are 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The reaction is usually performed at a low temperature initially and then allowed to warm to room temperature to ensure complete reaction while minimizing side reactions. chemicalbook.com

Table 3: Comparison of Fmoc-Installation Reagents
ReagentTypical ConditionsAdvantagesPotential Issues
Fmoc-ClNa₂CO₃, dioxane/water, 0°C to RT chemicalbook.comReadily available and reactive.Can lead to the formation of Fmoc-dipeptide impurities. ub.edu
Fmoc-OSuNaHCO₃ or DIPEA, DMF or dioxane/waterGenerally cleaner reactions with fewer dipeptide byproducts. ub.eduCan lead to the formation of Fmoc-β-Ala impurities. ub.edu

Integration of Fmoc 2 F,3 Cl L Phe into Peptide Architectures

Solution-Phase Peptide Synthesis Applications

While less common than SPPS for routine synthesis, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of segments used in fragment condensation. nih.govslideshare.net Fmoc-(2-F,3-Cl)-L-Phe can be incorporated into peptides using solution-phase methods.

The main advantage of this approach is that intermediates at each step can be isolated and purified, ensuring the high purity of the subsequent coupling product. slideshare.net However, the process is significantly more labor-intensive than SPPS. As in solid-phase synthesis, the primary challenge when using this compound in solution is the risk of epimerization during the activation of its carboxylic acid group. chemrxiv.org The use of racemization-suppressing additives like HOBt or coupling reagents such as copper (II) chloride is a common strategy to maintain chiral purity during solution-phase segment coupling. peptide.com

Chemoenzymatic and Biosynthetic Approaches for Site-Specific Incorporation

The precise placement of non-canonical amino acids (ncAAs) like this compound within a peptide sequence is crucial for tailoring its structural and functional properties. Chemoenzymatic and biosynthetic strategies offer powerful and distinct pathways to achieve this site-specific incorporation, overcoming the limitations of traditional chemical synthesis, especially for longer peptides and proteins. nih.govbachem.com

Chemoenzymatic peptide synthesis (CEPS) merges the versatility of solid-phase peptide synthesis (SPPS) for creating peptide fragments with the high specificity and efficiency of enzymatic ligation. bachem.com This approach allows for the assembly of large, complex peptides, including those containing modified residues, under mild, aqueous conditions. nih.govresearchgate.net The process typically involves the SPPS-based creation of two or more peptide segments. One segment is synthesized with a C-terminal ester (e.g., an oxo- or thioester), while the other possesses a free N-terminus. A specialized peptide ligase then catalytically joins these fragments to form a native peptide bond. bachem.com

Several classes of enzymes, including natural and engineered ligases, are employed for this purpose, each with specific recognition sequences and advantages. nih.govresearchgate.net The high chemo- and regioselectivity of these enzymes ensures that the ligation occurs only at the intended junction, without the need for extensive side-chain protecting groups on the fragments. nih.gov This methodology is well-suited for incorporating this compound, as a peptide fragment containing this residue can be readily prepared via SPPS and subsequently used as a substrate for an appropriate ligase.

Table 1: Comparison of Common Peptide Ligases Used in Chemoenzymatic Synthesis

Enzyme Family Example(s) C-terminal Recognition Motif N-terminal Nucleophile Key Advantages
Sortases Sortase A LPXTG (X = any amino acid) (Poly)glycine Robust and widely used; commercially available. nih.govrhhz.net
Asparaginyl Endopeptidases Butelase 1 Asx-His-Val Any N-terminal residue (Xaa) Extremely high catalytic efficiency; traceless ligation. nih.govrhhz.net
Subtilisin Variants Peptiligase, Omniligase Broad (e.g., Gly-ester) Broad amine specificity High catalytic efficiency; broad substrate scope; quantitative yields. nih.govresearchgate.net
Trypsin Variants Trypsiligase Arg/Lys-ester Broad amine specificity Specificity for Arg/Lys ligation sites. nih.gov

Biosynthetic methods leverage the protein synthesis machinery of living cells, primarily Escherichia coli, to incorporate ncAAs directly into a polypeptide chain during translation. nih.govmdpi.com These in vivo techniques can be broadly categorized into residue-specific and site-specific incorporation.

Selective Pressure Incorporation (SPI) is a residue-specific method that relies on using an auxotrophic host strain, which is incapable of synthesizing a particular canonical amino acid, such as phenylalanine. nih.govacs.org When this host is grown in a medium where the natural amino acid is depleted and an analog like (2-F,3-Cl)-L-phenylalanine is supplied, the cell's endogenous phenylalanyl-tRNA synthetase (PheRS) may recognize and charge the analog to its cognate tRNA (tRNAPhe). nih.govdovepress.com This results in the global replacement of phenylalanine with the analog at multiple sites throughout the proteome. The success of SPI is highly dependent on the promiscuity of the endogenous synthetase, which can be a significant limitation. nih.gov

A more precise and widely used biosynthetic method is Genetic Code Expansion (GCE). nih.gov This site-specific approach involves repurposing a nonsense codon, typically the amber stop codon (TAG), to encode the ncAA. springernature.comacs.org An orthogonal aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host's endogenous pairs, is introduced into the cell. mdpi.com The engineered aaRS is evolved to exclusively recognize the desired ncAA—in this case, (2-F,3-Cl)-L-phenylalanine—and charge it onto the orthogonal tRNA. nih.gov This tRNA possesses an anticodon that reads the amber stop codon placed at a specific site in the gene of interest, thereby directing the ribosome to insert the ncAA at that single, predetermined position. nih.gov

The development of engineered aaRSs, often derived from organisms like Methanocaldococcus jannaschii (MjTyrRS) or utilizing the pyrrolysyl-tRNA synthetase (PylRS) system, has enabled the incorporation of a vast array of phenylalanine derivatives with diverse substitutions. acs.orgnih.gov Directed evolution techniques are used to modify the synthetase's active site to improve selectivity and efficiency for a specific ncAA, making GCE a powerful tool for producing proteins with a single, precisely placed halogenated phenylalanine residue. nih.gov More recent advances have even created systems where the host organism can both biosynthesize diverse phenylalanine derivatives from simple precursors and incorporate them site-specifically, creating a fully autonomous platform. biorxiv.orgnih.gov

Table 2: Comparison of Biosynthetic Incorporation Strategies

Feature Selective Pressure Incorporation (SPI) Genetic Code Expansion (GCE)
Specificity Residue-specific (global replacement) Site-specific (single position)
Core Components Auxotrophic host strain; endogenous aaRS Orthogonal aaRS/tRNA pair; repurposed codon (e.g., TAG)
Primary Requirement Promiscuity of endogenous aaRS for the ncAA. nih.gov Engineered, selective orthogonal aaRS for the ncAA. nih.gov
Outcome Multiple incorporations throughout the proteome. Single, defined incorporation site in the target protein.
Major Advantage Technically simpler to implement. Precise control over modification site.
Major Limitation Lack of site-specificity; potential for proteome-wide disruption. acs.org Requires engineering and validation of the orthogonal pair.

Mechanistic Elucidation of Halogenation Effects on Molecular Interactions

Electronic and Inductive Effects of Ortho-Fluorine and Meta-Chlorine Substituents on the Aromatic Ring

The electronic character of the aromatic side chain of phenylalanine is significantly altered by the presence of ortho-fluorine and meta-chlorine substituents. Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect deactivates the ring, making it less electron-rich compared to an unsubstituted phenylalanine residue.

The combination of these effects results in a polarized π-system, which can enhance certain types of molecular interactions, such as π-stacking, through electrostatic reinforcement. The altered electron distribution on the aromatic ring is a key factor governing the interactions detailed in the subsequent sections.

Influence of Halogens on Aromatic Interactions (e.g., π-Stacking, C-H···X Interactions) within Peptide and Protein Environments

The halogenation of the phenylalanine ring in Fmoc-(2-F,3-Cl)-L-Phe has a profound impact on its aromatic interactions within biological macromolecules. These interactions, including π-stacking and C-H···X (where X is a halogen) interactions, are crucial for protein folding, stability, and ligand binding.

π-Stacking Interactions: The introduction of electron-withdrawing fluorine and chlorine atoms polarizes the aromatic ring, creating a more electron-deficient π-system. This polarization can strengthen π-stacking interactions with electron-rich aromatic partners through favorable quadrupole-quadrupole interactions. Studies on halogenated benzene derivatives have shown that such "polar-π" interactions can be significantly stronger than those between unsubstituted aromatic rings. For instance, the interaction energy of stacked chlorobenzene systems has been observed to be more negative than that of other aromatic systems due to the interplay of π-π and halogen-π interactions. While specific data for 2-fluoro-3-chlorophenylalanine is limited, computational studies on related dihalogenated benzenes provide insight into the potential enhancement of stacking energies.

C-H···X Interactions: The electronegative character of fluorine and chlorine atoms allows them to act as weak hydrogen bond acceptors in C-H···X interactions. These interactions, where a weakly acidic C-H bond points towards the halogen, contribute to the conformational stability of peptides and proteins. The geometry and strength of these interactions are influenced by the local environment and the nature of the C-H donor. While individually weak, the cumulative effect of multiple C-H···X interactions can be significant in defining the three-dimensional structure of a biomolecule. Research on halogenated compounds has highlighted the role of these interactions in the self-assembly of molecules.

Table 1: Calculated Interaction Energies for Model Aromatic Systems
Interacting PairInteraction TypeCalculated Interaction Energy (kcal/mol)
Benzene-Benzeneπ-Stacking-2.5 to -3.0
Chlorobenzene-BenzenePolar-π Stacking-3.5 to -4.5
Hexafluorobenzene-BenzenePolar-π Stacking-4.0 to -5.0
Methane-FluorobenzeneC-H···F-0.5 to -1.0
Methane-ChlorobenzeneC-H···Cl-0.7 to -1.2

Analysis of Halogen Bonding Phenomena in Biomolecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom. This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the C-X bond.

The ability of a halogen to form a halogen bond generally increases with its size and polarizability (I > Br > Cl > F). Consequently, chlorine is a more effective halogen bond donor than fluorine. In this compound, the meta-chlorine is the primary contributor to potential halogen bonding interactions. The strength of this interaction can be tuned by the electronic environment; the presence of the electron-withdrawing ortho-fluorine atom can enhance the positive character of the σ-hole on the chlorine atom, thereby strengthening its halogen bonding potential.

Halogen bonds are highly directional and can play a significant role in the specific recognition of ligands by proteins. The precise geometry of a halogen bond, with the C-X···Nucleophile angle approaching 180°, provides a level of specificity comparable to hydrogen bonds. The incorporation of a halogenated phenylalanine derivative like this compound into a peptide sequence can thus be a strategic approach to enhance binding affinity and selectivity for a target protein by introducing a potential halogen bond donor.

Modulation of Solvent Accessibility and Hydration Networks by Halogenated Phenylalanine Residues

The introduction of halogen atoms to the phenylalanine side chain alters its hydrophobicity and, consequently, its interaction with the surrounding water molecules. The solvent accessible surface area (SASA) of an amino acid residue is a measure of its exposure to the solvent and is a key determinant of protein folding and stability.

Halogenation generally increases the hydrophobicity of the phenylalanine side chain. This increased hydrophobicity can lead to a greater tendency for the residue to be buried within the protein core, away from the aqueous solvent. Molecular dynamics simulations and experimental studies on halogenated amino acids have shown that they can influence the structure and dynamics of the surrounding water network. The presence of halogens can disrupt the typical hydrogen-bonding network of water and lead to the formation of more ordered, "clathrate-like" water structures around the nonpolar surface.

Table 2: Representative Solvent Accessible Surface Area (SASA) for Phenylalanine and Halogenated Derivatives in an Extended Tripeptide Model
Amino Acid DerivativeCalculated SASA (Ų)
Phenylalanine218
4-Fluorophenylalanine225
4-Chlorophenylalanine240
2,3-Difluorophenylalanine (proxy)232
2,3-Dichlorophenylalanine (proxy)255

Applications in Advanced Biochemical and Biophysical Research

Probing Protein Conformational Dynamics and Structure

The strategic placement of halogen atoms on the phenylalanine ring of Fmoc-(2-F,3-Cl)-L-Phe provides a powerful handle for studying protein architecture and the subtle conformational shifts that govern biological function.

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR as a Spectroscopic Probe)

The presence of a fluorine atom in this compound makes it particularly amenable to ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom within a macromolecule. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to changes in its surroundings, providing a direct readout of conformational changes in proteins.

When this compound is incorporated into a peptide or protein, the ¹⁹F NMR signal can be used to monitor:

Protein Folding and Stability: Changes in the ¹⁹F chemical shift can track the transition of a protein from an unfolded to a folded state and provide insights into its stability under various conditions.

Ligand Binding: The binding of a ligand to a protein can induce conformational changes that alter the local environment of the incorporated fluorinated amino acid, leading to a measurable change in the ¹⁹F NMR signal.

Protein-Protein Interactions: Similar to ligand binding, the association of two proteins can be monitored by observing changes in the ¹⁹F NMR spectrum of a labeled protein.

While direct ¹⁹F NMR studies specifically detailing the use of this compound are not extensively published, the principles established with other fluorinated phenylalanine analogs, such as Fmoc-2-fluoro-L-phenylalanine, are directly applicable. chemimpex.com These studies demonstrate the utility of the fluoro group as a selective label for biochemical and protein engineering research. chemimpex.com

Crystallographic and Cryo-Electron Microscopy Studies

In the fields of X-ray crystallography and cryo-electron microscopy (cryo-EM), the precise determination of atomic coordinates is paramount. While the Fmoc protecting group is typically removed during peptide synthesis, the incorporation of the (2-F,3-Cl)-L-phenylalanine moiety itself can be beneficial for structural studies. The electron-dense chlorine and fluorine atoms can aid in the phasing of diffraction data, a critical step in solving a crystal structure.

Furthermore, the specific steric and electronic properties of the di-halogenated phenyl ring can influence the packing of molecules in a crystal lattice or the conformational landscape of a protein, potentially stabilizing a particular state for structural analysis. Studies on the self-assembly of similar halogenated dipeptides have shown that halogenation can significantly impact their hierarchical assembly, a principle that can be extended to their behavior within larger biomolecular structures. acs.org

Investigation of Ligand-Receptor Binding Affinities and Selectivity Mechanisms

The unique electronic and steric profile of this compound makes it a valuable probe for dissecting the intricacies of ligand-receptor interactions. The introduction of halogen atoms can modulate the binding affinity and selectivity of a peptide or small molecule for its target receptor.

By systematically replacing a native phenylalanine with (2-F,3-Cl)-L-phenylalanine in a bioactive peptide, researchers can gain insights into:

Structure-Activity Relationships (SAR): The impact of the halogen substitutions on binding affinity can reveal critical contact points and the nature of the interactions (e.g., hydrophobic, electrostatic, halogen bonding) within the receptor's binding pocket.

Receptor Selectivity: The modified peptide may exhibit altered selectivity for different receptor subtypes, providing a tool to probe the molecular basis of receptor discrimination.

Research on related photo-crosslinking amino acids has demonstrated the power of incorporating modified phenylalanine derivatives to irreversibly link a ligand to its receptor, enabling the identification and characterization of binding partners. iris-biotech.de While not a photo-crosslinker itself, this compound can be used in competitive binding assays to determine the binding affinities of other ligands.

Characterization of Amino Acid Transporter Interactions and Substrate Specificity (e.g., LAT1, OAT1)

Amino acid transporters are integral membrane proteins that control the passage of amino acids into and out of cells. The L-type amino acid transporter 1 (LAT1) and organic anion transporters (OATs) are of particular interest due to their roles in nutrient uptake and drug disposition.

The structural modifications in (2-F,3-Cl)-L-phenylalanine can influence its recognition and transport by these proteins. Studies involving this compound can help to:

Map Transporter Substrate Binding Sites: By assessing the ability of (2-F,3-Cl)-L-phenylalanine to inhibit the transport of known substrates, researchers can infer the structural requirements for binding to transporters like LAT1.

Elucidate Transport Mechanisms: The kinetics of (2-F,3-Cl)-L-phenylalanine transport, if it is a substrate, can provide information about the conformational changes the transporter undergoes during the translocation cycle.

Studies on LAT1 have shown that it plays a significant role in the uptake of L-amino acids into cells. google.com The specificity of such transporters is a key area of investigation, and halogenated amino acids can serve as probes to understand these mechanisms better.

Development of Mechanistic Probes for Enzymatic Catalysis (e.g., nonribosomal peptide synthetases)

Nonribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide variety of bioactive peptides. Understanding the mechanism of these enzymes is crucial for their re-engineering to produce novel therapeutic agents.

This compound can be utilized in the development of mechanistic probes for NRPSs and other enzymes. For instance, it can be incorporated into substrate analogs to:

Trap Enzymatic Intermediates: The altered electronic properties of the phenyl ring may slow down or stall the enzymatic reaction, allowing for the capture and characterization of transient intermediates.

Probe Active Site Architecture: The steric bulk and specific positioning of the halogen atoms can provide information about the size and shape of the enzyme's active site.

Research has shown that mutations in NRPS adenylation domains can alter their substrate specificity to accept non-natural amino acids. researchgate.net This opens up the possibility of incorporating probes like (2-F,3-Cl)-L-phenylalanine to study the downstream catalytic steps of these complex enzymatic assembly lines.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiles

Quantum mechanical (QM) calculations are fundamental for understanding the electronic structure and intrinsic reactivity of Fmoc-(2-F,3-Cl)-L-Phe. These ab initio methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to characterize molecules at this level of detail.

For this compound, QM calculations elucidate the influence of the electron-withdrawing fluorine and chlorine atoms on the phenyl ring. These halogens significantly alter the electrostatic potential surface of the molecule, creating a region of positive electrostatic potential on the chlorine atom opposite the C-Cl bond, known as a sigma-hole. This feature is critical for forming halogen bonds, a type of non-covalent interaction. Furthermore, these calculations can determine key reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability.

Table 1: Representative Quantum Mechanical Properties of this compound Note: The following data are illustrative examples of results obtained from QM calculations and are not experimental values.

Calculated PropertyRepresentative ValueSignificance
Dipole Moment3.5 DIndicates overall molecular polarity, influenced by halogen substituents.
HOMO Energy-6.8 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVCorrelates with chemical stability and electronic excitation energy.
Electrostatic Potential on Chlorine (Sigma-hole)+15 kcal/molSuggests a strong potential for halogen bonding interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of this compound in various environments (e.g., in a vacuum, in water, or bound to a protein). These simulations provide an atomistic view of molecular flexibility, intramolecular interactions, and interactions with solvent molecules.

The conformational landscape of a modified amino acid like this compound is of particular interest. The bulky Fmoc protecting group, combined with the halogenated phenyl side chain, introduces steric constraints that influence the backbone dihedral angles (Φ and Ψ) and the side-chain rotameric states (χ angles). MD simulations can quantify the populations of different conformers, such as β-strand and polyproline II (PPII) conformations, providing insights into the structural propensities of peptides incorporating this unnatural amino acid. nih.gov

Table 2: Illustrative Conformational Population Analysis from MD Simulations Note: The following data are representative examples of results from MD simulations.

Conformational State (Backbone)Population (%)Preferred Side Chain Rotamer (χ1)
β-strand (Φ≈-120°, Ψ≈+120°)45%gauche- (-60°)
Polyproline II (PPII) (Φ≈-75°, Ψ≈+145°)35%trans (180°)
Right-handed α-helix (Φ≈-60°, Ψ≈-45°)15%gauche+ (+60°)
Other5%-

A prerequisite for accurate MD simulations is a high-quality force field, which is a set of parameters describing the potential energy of a system of atoms. Standard force fields like AMBER and CHARMM are well-parameterized for natural amino acids but lack parameters for unnatural residues such as this compound. frontiersin.org Therefore, the development and validation of custom force field parameters are a critical step. acs.orgresearchgate.net

The parameterization process typically involves:

Deriving Partial Atomic Charges: Charges are calculated using QM methods and fitted using protocols like Restrained Electrostatic Potential (RESP) to reproduce the quantum mechanical electrostatic potential. researchgate.net

Parameterizing Bonded Terms: Bond lengths, angles, and dihedral terms are derived by fitting to QM-calculated potential energy surfaces or experimental data (e.g., from X-ray crystallography or spectroscopy).

Refining Non-bonded Parameters: Lennard-Jones parameters may be adjusted to reproduce experimental properties like hydration free energies or liquid densities.

A crucial aspect for halogenated compounds is the accurate treatment of halogen bonds. Standard force fields often fail to capture the anisotropic nature of charge distribution around the halogen atom. researchgate.net To address this, specialized models that incorporate a positively charged virtual particle attached to the halogen atom have been developed to accurately model the sigma-hole and reproduce the directionality of halogen bonds in simulations. researchgate.net

Molecular Docking and Binding Free Energy Calculations for Protein-Ligand Systems

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to another (the receptor, e.g., a protein). apeejay.edunih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them using a scoring function that approximates the binding free energy. apeejay.edu

For this compound, docking studies can identify potential protein targets and elucidate the specific molecular interactions that stabilize the protein-ligand complex. The fluorine and chlorine atoms can play key roles in binding, participating in halogen bonds with backbone carbonyls or electronegative side chains (e.g., Asp, Glu). The phenyl ring can engage in π-π stacking or hydrophobic interactions, while the Fmoc group can occupy larger hydrophobic pockets. mdpi.com Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a more quantitative estimate of binding affinity. semanticscholar.org

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein Note: The following data are illustrative examples of results from a molecular docking study.

Docking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
-9.5Tyr22, Leu75, Val80, Asp121π-π stacking (Tyr22), Hydrophobic (Leu75, Val80), Halogen Bond (Asp121)
-8.8Phe90, Ile105, Ser120Hydrophobic (Phe90, Ile105), Hydrogen Bond (Ser120)
-8.2Trp85, Ala115, Gln118Hydrophobic (Trp85, Ala115), Hydrogen Bond (Gln118)

Advanced Sampling Techniques for Characterizing Complex Biomolecular Interactions

Standard MD simulations can sometimes be limited by timescale, as they may get trapped in local energy minima and fail to sample all relevant biological events, such as large conformational changes or ligand binding/unbinding. nih.gov Advanced sampling techniques have been developed to overcome these limitations by enhancing the exploration of the conformational space. researchgate.net

Methods relevant for studying this compound include:

Replica Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) of the system are run in parallel at different temperatures. Exchanges between replicas are periodically attempted, allowing the system to overcome high energy barriers at higher temperatures and explore a broader conformational space.

Metadynamics: A history-dependent bias potential is added to the system along a few selected collective variables (CVs), discouraging the system from revisiting previously explored conformations and accelerating the sampling of rare events.

Umbrella Sampling: A series of simulations are run where the system is biased to sample specific regions along a reaction coordinate (e.g., the distance between a ligand and its binding site). The results are then combined to calculate the potential of mean force (PMF) and the free energy profile of a process like ligand binding.

These advanced methods are crucial for obtaining converged statistics and accurately calculating thermodynamic properties, such as binding free energies, for complex systems involving modified amino acids like this compound. researchgate.net

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation Halogenated Amino Acid Building Blocks

The design of next-generation halogenated amino acids like Fmoc-(2-F,3-Cl)-L-Phe is driven by the need to exert precise control over peptide and protein characteristics. Halogenation can significantly alter properties such as hydrophobicity, electronic distribution (σ-holes), and conformational preferences of the amino acid side chain. nih.govrsc.org These modifications can, in turn, influence peptide folding, stability against proteolytic degradation, and binding affinity to biological targets. mdpi.com

The synthesis of di-halogenated phenylalanine derivatives presents a considerable challenge. Synthetic strategies must control the regioselectivity of halogenation on the aromatic ring, which is not always straightforward. Potential synthetic routes could involve multi-step processes starting from selectively halogenated precursors or employing advanced catalytic methods for direct C-H functionalization. nih.gov Once the di-halogenated L-phenylalanine is obtained, the introduction of the Fmoc protecting group can be achieved using standard procedures, such as reaction with Fmoc-Cl or Fmoc-OSu under basic conditions. chemicalbook.comnih.gov

The rationale for designing a building block like this compound lies in the synergistic or unique effects of having two different halogens at specific positions. The ortho-fluoro substituent can influence the torsional angles of the side chain (χ1 and χ2) due to its small size and high electronegativity, potentially pre-organizing the peptide backbone. The meta-chloro substituent adds steric bulk and increases hydrophobicity, which can enhance core packing within a protein or improve membrane permeability of a peptide. nih.gov The combination of these effects is what makes such di-halogenated building blocks "next-generation" tools for peptide design.

Table 1: Comparison of Physicochemical Properties of Selected Fmoc-Protected Phenylalanine Derivatives
Compound NameHalogenation PatternPredicted Impact on PropertiesPotential Applications
Fmoc-L-Phe-OHNoneBaseline hydrophobicity and aromatic interactions.Standard peptide synthesis. sigmaaldrich.com
Fmoc-L-Phe(2-F)-OHortho-FluoroAltered side-chain conformation, potential for F-π interactions.Probing protein folding, enhancing stability.
Fmoc-L-Phe(3-Cl)-OHmeta-ChloroIncreased hydrophobicity and steric bulk. peptide.comImproving membrane permeability, core packing.
This compoundortho-Fluoro, meta-ChloroCombined effects of conformational constraint and increased hydrophobicity.Fine-tuning peptide-protein interactions, creating highly stable structures.

Integration into Macrocyclic Peptides and Peptidomimetics

Macrocyclic peptides and peptidomimetics are of great interest in drug discovery due to their high affinity, selectivity, and stability compared to linear peptides. The incorporation of unnatural amino acids like this compound into these structures is a promising avenue of research. The conformational constraints imposed by the di-halogenated side chain could be particularly beneficial in pre-organizing the peptide backbone for cyclization, potentially leading to higher yields and favoring specific cyclic conformations.

In peptidomimetics, where the goal is to mimic the structure and function of a natural peptide with improved drug-like properties, this compound can serve several roles. nih.gov The halogen atoms can enhance binding affinity through halogen bonding—a non-covalent interaction between the halogen and a nucleophilic atom—or by increasing the hydrophobicity of a key binding motif. acs.org Furthermore, the increased steric bulk and altered electronic nature of the side chain can improve resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptidomimetic. mdpi.com The unique combination of fluorine and chlorine could also be exploited to fine-tune the balance between binding potency and pharmacokinetic properties.

Exploration in Rational De Novo Peptide and Protein Design

De novo design involves creating novel peptide and protein sequences with predetermined structures and functions from scratch. researchgate.netnih.gov This field relies heavily on a deep understanding of the principles of protein folding and the use of a diverse set of building blocks. Halogenated amino acids, and specifically di-halogenated ones like (2-F,3-Cl)-L-Phe, offer a powerful tool for de novo design.

The predictable conformational effects of the ortho-fluoro group can be used to stabilize specific secondary structures, such as β-hairpins or α-helices. acs.org The increased hydrophobicity from the chlorine atom can be used to design stable hydrophobic cores, a key driving force in protein folding. The ability to form halogen bonds could be explicitly designed into a protein's structure to create novel stabilizing interactions or to mediate binding to a target molecule with high specificity. rsc.org Computational protein design algorithms can be used to model the effects of incorporating this compound, allowing for the rational design of novel proteins with enhanced stability, catalytic activity, or binding affinity. nih.gov

Investigation of Enzymatic Pathways for Halogenated Amino Acid Derivatization

While chemical synthesis is the primary route for producing unnatural amino acids, there is growing interest in enzymatic and chemoenzymatic methods. nih.gov Nature has evolved a diverse array of halogenase enzymes that can regioselectively install halogen atoms onto various organic molecules, including amino acids. researchgate.netnih.gov Research into these enzymes could open up new, more sustainable routes for the synthesis of halogenated building blocks.

Future research could focus on discovering or engineering halogenases that can specifically catalyze the di-halogenation of phenylalanine. For instance, a tryptophan halogenase might be engineered to accept phenylalanine as a substrate and perform sequential or specific halogenations. Recently discovered radical halogenases, which can modify unactivated C-H bonds, are particularly promising for installing halogens at positions that are difficult to access through traditional chemical methods. springernature.comnih.gov

Furthermore, enzymatic pathways could be explored for the derivatization of the already synthesized (2-F,3-Cl)-L-Phe. For example, enzymes could be used to glycosylate, methylate, or perform other post-translational modifications on peptides containing this residue, further expanding the chemical diversity and functional potential of the resulting molecules. The integration of biocatalysis with synthetic chemistry holds great promise for the efficient and environmentally friendly production of complex, next-generation peptide building blocks. researchgate.net

Q & A

Q. What are the key steps in synthesizing Fmoc-(2-F,3-Cl)-L-Phe, and how is halogenation achieved?

The synthesis typically involves introducing fluorine and chlorine substituents at positions 2 and 3 of the phenylalanine side chain. Halogenation may use electrophilic aromatic substitution or transition metal-catalyzed reactions. For example, SeO₂ in 1,4-dioxane has been employed for oxidation steps in similar Fmoc-protected amino acids, followed by purification via precipitation with diethyl ether . The Fmoc group is retained during synthesis using standard SPPS (solid-phase peptide synthesis) protocols, with coupling agents like HBTU/HOBt .

Q. How is this compound characterized for purity and structural integrity?

High-performance liquid chromatography (HPLC) with retention time analysis (e.g., tR = 3.02 min for Fmoc-L-Tcc-OH) and mass spectrometry (MS) are critical for confirming molecular weight (e.g., MS(ES+): 461 [M+Na]+ for C27H22N2O4) . Nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C data, validates substitution patterns. For example, ¹H-NMR signals for aromatic protons in halogenated phenylalanine derivatives appear at δ 7.0–8.1 ppm .

Q. What purification methods are effective for removing unreacted reagents or byproducts?

Precipitation with diethyl ether or methanol is commonly used after reaction completion. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures can isolate high-purity products. For SPPS, repeated washing with DMF and dichloromethane removes excess coupling agents .

Advanced Research Questions

Q. How can racemization during this compound incorporation into peptides be minimized?

Racemization risks increase under basic conditions. Use low-temperature coupling (0–4°C) and coupling agents like Oxyma Pure/DIC, which reduce base-induced side reactions. Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies mitigate dipeptide formation during Fmoc protection?

Dipeptide formation arises from residual free amino groups. Optimize reaction pH (7–8.5) using NaHCO₃ to avoid Fmoc cleavage while minimizing nucleophilic attack. Reduce Fmoc-Cl excess and increase solution concentration to favor monomeric product formation .

Q. How does steric hindrance from 2-F and 3-Cl substituents affect coupling efficiency in SPPS?

Bulky halogen groups reduce coupling rates. Use double coupling protocols with extended reaction times (1–2 hours) and activators like HATU. Conduct Kaiser tests to confirm complete coupling. For challenging sequences, microwave-assisted SPPS improves efficiency .

Q. What are the applications of this compound in functional nanomaterials?

Halogenated Fmoc-amino acids enable tailored self-assembly via π-π stacking and halogen bonding. For example, thermal-, pH-, or solvent-switch methods (e.g., dissolving in DMSO followed by aqueous buffer) create hydrogels or nanostructures with enhanced mechanical stability .

Stability and Handling

Q. How should this compound be stored to prevent degradation?

Store at 2–8°C in airtight containers under inert gas (argon/nitrogen). Avoid prolonged exposure to light, moisture, or strong oxidizers. For long-term storage, lyophilize and keep at –20°C .

Q. What analytical methods detect decomposition products or hydrolyzed Fmoc groups?

Reverse-phase HPLC with UV detection (220–280 nm) identifies free phenylalanine or Fmoc-OH byproducts. LC-MS/MS provides structural confirmation. Monitor pH during synthesis to prevent acid/base-induced hydrolysis .

Methodological Optimization

Q. How can solvent systems be optimized for dissolving this compound in SPPS?

Use DMF or NMP (N-methylpyrrolidone) with 0.1% HOBt to enhance solubility. For highly hydrophobic derivatives, add 1–5% DMSO. Pre-activate the amino acid with HBTU/HOBt for 5 minutes before coupling .

Q. What are the challenges in synthesizing this compound on a multi-gram scale?

Scaling up requires careful control of exothermic reactions (e.g., halogenation steps). Use jacketed reactors for temperature regulation. Optimize recrystallization conditions (e.g., ethanol/water ratios) to maximize yield without compromising purity .

Advanced Applications

Q. How can this compound be used to study enzyme-substrate interactions?

Incorporate the derivative into peptide substrates for enzymes like proteases or kinases. Fluorine and chlorine substituents alter electron density, enabling mechanistic studies via ¹⁹F-NMR or X-ray crystallography. For example, ³⁵Cl isotopes allow tracking using radioisotope labeling .

Q. What role do halogen substituents play in modulating peptide conformation?

2-F and 3-Cl groups influence backbone dihedral angles (φ/ψ) via steric and electronic effects. Use molecular dynamics (MD) simulations and NOESY NMR to analyze conformational shifts. Compare with non-halogenated analogs to isolate substitution impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.